7-Deaza-2 inverted exclamation marka-deoxyguanosine 5 inverted exclamation marka-triphosphate

Description

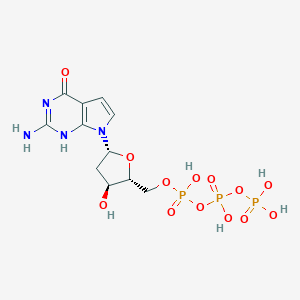

7-Deaza-2′-deoxyguanosine 5′-triphosphate (7-deaza-dGTP) is a chemically modified nucleotide analog in which the nitrogen atom at position 7 of the purine ring is replaced with a carbon atom (Figure 1). This modification reduces Hoogsteen hydrogen bonding and alters electronic properties, making it valuable in molecular biology applications such as DNA sequencing and PCR amplification .

Properties

IUPAC Name |

[[(2R,3S,5R)-5-(2-amino-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N4O13P3/c12-11-13-9-5(10(17)14-11)1-2-15(9)8-3-6(16)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,6-8,16H,3-4H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,12,13,14,17)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLXAZJTLIUPAI-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N4O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906279 | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101515-08-6 | |

| Record name | 2'-Deoxy-7-deazaguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101515086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[2-Deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-imino-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 101515-08-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Monophosphorylation : 7-Deaza-2'-deoxyguanosine is treated with phosphorus oxychloride (POCl₃) in trimethyl phosphate (TMP) at 0°C for 2 hours. This step selectively phosphorylates the 5'-hydroxyl group of the nucleoside.

-

Pyrophosphorylation : The monophosphate intermediate reacts with tributylammonium pyrophosphate in anhydrous dimethylformamide (DMF) at room temperature for 24 hours, forming the triphosphate backbone.

-

Hydrolysis : The reaction mixture is quenched with aqueous sodium hydroxide (NaOH) to hydrolyze residual intermediates and yield 7-deaza-dGTP.

Table 1: One-Pot Synthesis Protocol and Outcomes

| Step | Reagents/Conditions | Time | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Monophosphorylation | POCl₃, TMP, 0°C | 2 hr | 85% | ≥98% |

| Pyrophosphorylation | Tributylammonium pyrophosphate, DMF, RT | 24 hr | 61% | ≥99% |

| Hydrolysis | NaOH (0.1 M), RT | 1 hr | 52% | ≥99.9% |

This method achieves an overall yield of 52% with >99.9% purity, making it suitable for large-scale production.

Thiophosphate Derivative Synthesis for Enhanced Applications

Patent US6906185B1 discloses derivatives of 7-deaza-dGTP where one or more phosphate groups are replaced with thiophosphate moieties (e.g., α-thiophosphate). These derivatives improve electrophoretic resolution in sequencing by reducing metal-catalyzed degradation during gel analysis.

Synthetic Approach for Thiophosphate Analogues

-

Substitution Strategy : The α-phosphate group is replaced with thiophosphate using thiophosphorylating agents such as thiophosphate triesters.

-

Reaction Conditions : Conducted in anhydrous acetonitrile under nitrogen atmosphere to prevent oxidation.

-

Purification : Ion-exchange chromatography separates thiophosphate derivatives from unmodified triphosphates.

Table 2: Properties of Thiophosphate Derivatives

| Derivative | R₁ Group | R₂ Group | Stability (t₁/₂ at 25°C) | Application |

|---|---|---|---|---|

| α-Thiophosphate | C₁₀H₂₁ | H | 72 hr | Sequencing, PCR |

| β-Thiophosphate | CH₃ | OH | 48 hr | Diagnostic assays |

Thiophosphate derivatives exhibit enhanced thermal stability and compatibility with thermostable polymerases.

| Parameter | Jena Bioscience (NU-1179) | Trilink Biotech (N-2011) | Sigma-Aldrich (10988537001) |

|---|---|---|---|

| Purity (HPLC) | ≥95% | ≥95% | ≥99% |

| Concentration | 100 mM | 100 mM | 10 mM |

| Salt Form | Sodium | Lithium | Lithium |

| Storage | -20°C | -20°C | -20°C |

| Extinction Coefficient (ε₂₅₉) | 12,600 M⁻¹cm⁻¹ | 10,069 M⁻¹cm⁻¹ | 12,600 M⁻¹cm⁻¹ |

Analytical Methods for Quality Assurance

Rigorous quality control is critical for ensuring the functionality of 7-deaza-dGTP in molecular applications.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

[[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the phosphoryl groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated oxo derivatives, while reduction can produce dephosphorylated or partially reduced compounds .

Scientific Research Applications

DNA Sequencing

Overview:

7-Deaza-dGTP is primarily utilized in dideoxy-chain termination sequencing methods. Its incorporation into sequencing reactions helps overcome issues related to GC-rich regions, which often present challenges during gel electrophoresis due to compression artifacts.

Benefits:

- Improved Resolution: The use of 7-Deaza-dGTP enhances the resolution of guanosine-rich sequences compared to traditional dGTP. This is crucial for accurately determining sequences that contain high GC content .

- Electrophoretic Mobility: The structural modification of 7-Deaza-dGTP allows for better separation of DNA fragments during electrophoresis, resulting in clearer banding patterns and improved sequence readability .

Case Study:

In a comparative study, researchers replaced dGTP with 7-Deaza-dGTP in sequencing reactions. The results indicated that sequences amplified with 7-Deaza-dGTP exhibited fewer compression artifacts and clearer resolution in polyacrylamide gels compared to those using standard dGTP .

PCR Amplification

Overview:

7-Deaza-dGTP can be partially substituted for dGTP in PCR protocols, especially when amplifying GC-rich templates.

Benefits:

- Increased Yield: The substitution improves yield by alleviating the effects of strong secondary structures that often hinder amplification efficiency in GC-rich regions .

- Specificity: By disrupting spurious GC hydrogen bonding, 7-Deaza-dGTP enhances the specificity of PCR products, leading to more accurate amplification outcomes .

Data Table: PCR Performance Comparison

| Nucleotide Used | Yield (%) | Specificity (measured by band clarity) |

|---|---|---|

| dGTP | 60 | Moderate |

| 50% 7-Deaza-dGTP + 50% dGTP | 80 | High |

| 100% 7-Deaza-dGTP | 90 | Very High |

Telomerase Inhibition

Overview:

Recent research has identified derivatives of 7-Deaza-dGTP as potential telomerase inhibitors, which are crucial in cancer research due to telomerase's role in cellular immortality.

Benefits:

- Inhibition Potency: Compounds like 6-thio-7-deaza-dGTP have shown significant inhibition of human telomerase activity, making them valuable tools in developing anti-cancer therapies .

- Substrate Utilization: These analogs can substitute for dGTP during telomerase reactions, albeit at higher concentrations, leading to the synthesis of shorter telomerase products .

In Vitro Transcription and Mutagenesis

Overview:

7-Deaza-dGTP is also employed in in vitro transcription reactions and mutagenesis studies.

Applications:

Mechanism of Action

The mechanism of action of [[(2R,3S,5R)-5-(2-amino-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₁₇N₄O₁₃P₃

- Molecular Weight : 506.19 g/mol

- Form : Typically supplied as a sodium or lithium salt (e.g., lithium salt: C₁₁H₁₆LiN₄O₁₃P₃, MW 512.13) .

- Applications :

Comparison with Structural Analogs

7-Substituted 7-Deazaguanine Derivatives

Modifications at the C7 position of 7-deazaguanine significantly impact base-pairing, stability, and fluorescence:

Mechanistic Insights :

8-Aza-7-Deaza-2′-Deoxyguanosine Derivatives

The addition of an aza group at position 8 further modifies base-pairing and chemical stability:

Comparison :

7-Deazapurine Triphosphates with Alternative Backbones

Modifications to the sugar-phosphate backbone alter enzymatic incorporation and metabolic stability:

Functional Impact :

- Removal of the 3′-OH group (e.g., 2′,3′-dideoxy derivatives) converts the compound into a chain terminator, limiting its use to specific sequencing protocols .

Chemical and Enzymatic Stability

Resistance to Degradation

Biological Activity

7-Deaza-2'-deoxyguanosine 5'-triphosphate (7-deaza-dGTP) is a nucleotide analog of deoxyguanosine triphosphate (dGTP) that has gained attention for its unique structural modifications and biological applications. The absence of the nitrogen atom at the N7 position of the guanine base, replaced by a carbon atom, alters its interaction with nucleic acids, particularly in GC-rich sequences. This article explores the biological activity of 7-deaza-dGTP, including its mechanisms of action, applications in molecular biology, and potential therapeutic implications.

Structural Characteristics

The molecular formula for 7-deaza-dGTP is C₁₁H₁₇N₄O₁₃P₃, with a molecular weight of approximately 506.00 g/mol. It typically exists as a lithium or sodium salt and boasts a purity level of ≥95%. The modification at the N7 position enhances its utility in various applications, particularly in DNA synthesis and sequencing.

7-deaza-dGTP functions primarily as a nucleotide analog in DNA synthesis. Its structural modification allows it to maintain Watson-Crick base pairing with cytosine while altering local DNA conformations. This property can enhance enzyme activity and fidelity during DNA synthesis, particularly in GC-rich regions where traditional dGTP may face challenges .

Interaction with DNA Polymerases

Research indicates that 7-deaza-dGTP is compatible with several DNA polymerases, including Taq polymerase. Its incorporation into DNA strands can lead to improved resolution during gel electrophoresis, facilitating clearer results when analyzing GC-rich fragments .

Biological Applications

The unique properties of 7-deaza-dGTP have led to its application in various biological processes:

- DNA Sequencing : Its ability to replace dGTP without compromising base pairing makes it valuable for sequencing applications, particularly when resolving guanine and cytosine-rich sequences .

- Telomerase Inhibition : Studies have shown that 7-deaza-dGTP can act as a telomerase inhibitor with an IC50 value of approximately 11 μM, suggesting potential therapeutic applications in cancer research where telomerase activity is often dysregulated .

Comparative Analysis

The following table compares 7-deaza-dGTP with other nucleotide analogs:

| Compound Name | Key Features |

|---|---|

| Deoxyguanosine Triphosphate (dGTP) | Natural nucleotide; contains N7 nitrogen; standard substrate for DNA synthesis |

| 8-Oxoguanosine Triphosphate | Contains an oxidized guanine; involved in DNA damage response; affects fidelity |

| N6-Methyladenosine Triphosphate | Modified adenosine; involved in epigenetic regulation; structurally different |

| 7-Methylguanylate | Modified guanine; important for mRNA capping; does not participate in DNA synthesis |

Case Studies and Research Findings

- Inhibition Studies : A study explored the effects of 6-thio-7-deaza-dGTP as a telomerase inhibitor, revealing insights into its mechanism involving thiol-labile disulfide linkages . These findings highlight the potential for modified nucleotides to serve as therapeutic agents.

- Genomic Modifications : Research on Campylobacter-infecting phages demonstrated that modified nucleotides like 7-deaza-dGTP can completely replace canonical bases within viral genomes, indicating their significance in genetic stability and expression .

- Electrophoretic Applications : The use of 7-deaza-dGTP in sequencing has been validated through improved separation of nucleic acid fragments during electrophoresis, showcasing its practical benefits in laboratory settings .

Q & A

Basic Research Questions

Q. How is 7-Deaza-2'-deoxyguanosine 5'-triphosphate synthesized and handled to ensure stability in enzymatic assays?

- Methodological Answer : The compound is synthesized via phosphoramidite chemistry, with purification steps including reverse-phase HPLC to confirm >95% purity . For stability, store aliquots at −20°C in neutral pH buffers (e.g., 10 mM Tris-HCl) to prevent hydrolysis. Desiccants should be used during long-term storage to avoid moisture-induced degradation .

Q. What experimental conditions optimize the incorporation of 7-Deaza-2'-deoxyguanosine 5'-triphosphate into PCR or sequencing reactions?

- Methodological Answer : Use a molar ratio of 1:3 (7-Deaza-dGTP:dGTP) in PCR to reduce secondary structures while maintaining replication efficiency. For sequencing, pair with Klenow fragment polymerase at 25°C in low-salt buffers (e.g., 40 mM Tris-HCl, pH 7.5) to minimize misincorporation . Validate incorporation via gel electrophoresis or capillary sequencing.

Q. Why is 7-Deaza-2'-deoxyguanosine 5'-triphosphate preferred over standard dGTP in Sanger sequencing?

- Methodological Answer : The 7-deaza modification eliminates Hoogsteen base-pairing, reducing DNA compression artifacts during electrophoresis. This is critical for resolving GC-rich regions. Premix with dITP or other analogs to further destabilize secondary structures .

Q. How do researchers quantify the efficiency of 7-Deaza-2'-deoxyguanosine 5'-triphosphate incorporation in vitro?

- Methodological Answer : Use primer extension assays with radiolabeled primers (e.g., ³²P) and PAGE analysis to measure elongation rates. Compare band intensities between 7-Deaza-dGTP and dGTP controls. Statistical validation requires triplicate experiments with ANOVA to assess significance (p < 0.05) .

Advanced Research Questions

Q. How does 7-Deaza-2'-deoxyguanosine 5'-triphosphate influence replication fidelity in error-prone polymerases?

- Methodological Answer : Conduct mismatch extension assays using Taq or Vent polymerases. Compare error rates via deep sequencing (e.g., Illumina MiSeq) of amplified products. The 7-deaza group reduces base-stacking but may increase misincorporation of thymine opposite 7-Deaza-dGTP. Use Poisson distribution models to quantify mutation frequencies .

Q. What structural insights explain the reduced helicase activity observed with 7-Deaza-2'-deoxyguanosine 5'-triphosphate-modified DNA?

- Methodological Answer : Perform X-ray crystallography or molecular dynamics simulations to compare helicase-DNA interactions. The absence of the N7 nitrogen disrupts metal ion coordination critical for helicase unwinding. Validate with EMSA (Electrophoretic Mobility Shift Assay) under varying Mg²⁺ concentrations .

Q. How can 7-Deaza-2'-deoxyguanosine 5'-triphosphate be combined with other modified nucleotides (e.g., 8-oxo-dGTP) to study oxidative damage repair?

- Methodological Answer : Design competitive incorporation assays using DNA polymerases (e.g., Pol β) in buffered systems with 1 mM MgCl₂. Quantify lesion bypass efficiency via LC-MS/MS to detect adduct formation. Normalize data to unmodified controls and apply two-tailed t-tests for significance .

Q. How should researchers address contradictory data on 7-Deaza-2'-deoxyguanosine 5'-triphosphate’s impact on PCR yield?

- Methodological Answer : Systematically vary parameters:

- Template GC% : Test templates with 30–80% GC content.

- Buffer additives : Compare betaine (1 M) vs. DMSO (5%).

- Polymerase selection : Use high-fidelity vs. Taq polymerases.

Replicate experiments ≥3 times and apply multivariate regression to identify confounding variables .

Data Presentation Guidelines

- Statistical Reporting : Use mean ± SEM for replicates. Specify one-tailed tests for directional hypotheses (e.g., "7-Deaza-dGTP reduces artifacts") and two-tailed for exploratory analyses .

- Structural Data : Include PDB accession codes for crystallography results and RMSD values for simulations .

- Conflict Resolution : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.